Conformational Purity: para-Fluoro vs. meta-Fluoro Isomer
The para-fluoro isomer, N-(4-Fluorophenyl)ethanethioamide, exhibits a single, well-defined 'anti' conformation in pure samples, a stark contrast to its meta-fluoro analog. A comparative study using NMR and quantum chemical calculations revealed that while the para-isomer presents a single conformer, the meta-isomer exists as an equilibrium of three distinct conformers under identical conditions [1].
| Evidence Dimension | Number of stable conformers in solution (CDCl3, RT) |
|---|---|
| Target Compound Data | 1 (anti conformer) |
| Comparator Or Baseline | N-(3-Fluorophenyl)ethanethioamide (meta-isomer, CAS 39184-82-2): 3 conformers in equilibrium |
| Quantified Difference | Target compound presents only one conformer, whereas the comparator exhibits a dynamic equilibrium of three distinct forms. |
| Conditions | Pure samples dissolved in CDCl3, analyzed at room temperature via NMR spectroscopy. |
Why This Matters
This single-conformer property ensures a well-defined and reproducible molecular structure, which is crucial for reliable binding in biological assays and for achieving high purity in crystallization processes.
- [1] Lezama, J. O. G., Iriarte, A. G., Robles, N. L., et al. Study of the structural and conformational properties of fluoro-substituted thioacetanilide derivatives. Journal of Molecular Structure. 2020, 1222, 128768. View Source
